molecular formula C12H8Cl2O2 B2565275 1,4-Phenylenediacryloyl chloride CAS No. 35288-49-4

1,4-Phenylenediacryloyl chloride

Cat. No.: B2565275
CAS No.: 35288-49-4
M. Wt: 255.09
InChI Key: WQZLRZFBCIUDFL-UHFFFAOYSA-N
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Description

1,4-Phenylenediacryloyl chloride: is an organic compound with the molecular formula C12H8Cl2O2 . It is a derivative of terephthalic acid and is characterized by the presence of two acryloyl chloride groups attached to a benzene ring. This compound is primarily used in polymer chemistry due to its ability to form cross-linked polymers with desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of terephthalaldehyde with acryloyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride groups. The reaction can be represented as follows:

C6H4(CHO)2+2CH2=CHCOClC6H4(CH=CHCOCl)2+2HCl\text{C}_6\text{H}_4(\text{CHO})_2 + 2 \text{CH}_2=\text{CHCOCl} \rightarrow \text{C}_6\text{H}_4(\text{CH=CHCOCl})_2 + 2 \text{HCl} C6​H4​(CHO)2​+2CH2​=CHCOCl→C6​H4​(CH=CHCOCl)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acryloyl chloride groups can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.

    Polymerization Reactions: It can undergo polycondensation reactions to form polymers with high thermal stability and mechanical strength.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids or bases to facilitate the reaction.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products:

    Amides and Esters: Formed through substitution reactions.

    Polymers: Formed through polycondensation reactions, often used in high-performance applications.

Scientific Research Applications

1,4-Phenylenediacryloyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Polymer Synthesis: It serves as a monomer for the synthesis of various polymers, including poly(arylene ether)s, polyimides, and poly(phenylene vinylene)s.

    Crosslinking Agent: It is used as a crosslinking agent to enhance the mechanical strength, chemical resistance, and thermal stability of materials.

    Surface Functionalization: The compound is used to functionalize surfaces and nanoparticles, improving properties such as adhesion, wettability, and biocompatibility.

Mechanism of Action

The mechanism of action of 1,4-Phenylenediacryloyl chloride primarily involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to act as a crosslinking agent, forming covalent linkages between polymer chains and enhancing the material’s properties.

Comparison with Similar Compounds

    1,4-Butanediol diacrylate: Another diacrylate compound used in polymer synthesis.

    Glycerol dimethacrylate: Used in the production of cross-linked polymers with high mechanical strength.

    4-Vinylbenzyl chloride: Used in the synthesis of polymers with unique properties.

Uniqueness: 1,4-Phenylenediacryloyl chloride is unique due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical strength. Its structure allows for the formation of rigid polymer networks, making it suitable for high-performance applications in electronics, aerospace, and other industries .

Properties

IUPAC Name

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35288-49-4
Record name 1,4-Phenylene diacryloyl chloride
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